2-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid
Overview
Description
2-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid is a compound that has gained significant attention in the field of scientific research due to its unique properties. It is a derivative of proline, an amino acid that plays an essential role in protein synthesis.
Scientific Research Applications
Synthesis and Peptide Modification
The compound, 2-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid, finds significant use in the synthesis and modification of bioactive peptides. For instance, Fauq et al. (1998) demonstrated the synthesis of a novel α-amino acid, which could be incorporated into synthetic peptides using standard solid-phase synthesis methods, highlighting the versatility of such compounds in peptide modification (Fauq et al., 1998). Similarly, Nowick et al. (2000) and Carrasco et al. (2006) discussed the creation of unnatural amino acids and their derivatives for the synthesis of peptide-based structures, further illustrating the role of such compounds in peptide chemistry (Nowick et al., 2000), (Carrasco et al., 2006).
Solid-Phase Peptide Synthesis
The compound is particularly valuable in solid-phase peptide synthesis (SPPS). For example, Nandhini et al. (2022) discussed the use of Fmoc and Boc group in SPPS, highlighting the stability of peptide-O-Mmsb-Resin to piperidine and trifluoroacetic acid used to remove Fmoc and Boc (Nandhini et al., 2022).
Molecular Rods and Macrocycles Synthesis
Gothard and Nowick (2010) introduced unnatural amino acids as nanometer-sized building blocks for creating water-soluble macrocycles with well-defined shapes. This application highlights the use of such compounds in the synthesis of complex molecular structures (Gothard & Nowick, 2010).
Pharmaceutical and Medicinal Applications
These compounds are also employed in the synthesis of pharmaceutical products. For example, Přibylka et al. (2020) discussed the environmental impacts in synthesizing peptide-based drugs, emphasizing the role of Fmoc removal protocols in the process (Přibylka et al., 2020).
Functional Material Fabrication
Tao et al. (2016) explored the self-organization of Fmoc-modified amino acids for the fabrication of functional materials, demonstrating the potential of such compounds in various applications, including cell cultivation and drug delivery (Tao et al., 2016).
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-8-9-18(16-30)15-24(25(31)32)29-26(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23-24H,8-9,14-17H2,1-3H3,(H,29,33)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCUPMFUJBWUFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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